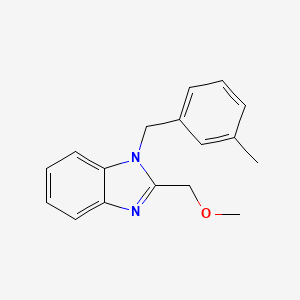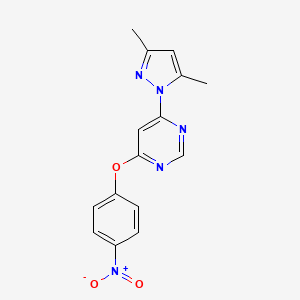
2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole, also known as MMMB, is a benzimidazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multi-step process, and its mechanism of action involves binding to specific targets in the body, leading to various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole involves binding to specific targets in the body, including DNA, enzymes, and receptors. 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in cancer cell growth and proliferation. Additionally, 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole has been shown to modulate the activity of certain receptors, such as the adenosine A1 receptor, which is involved in inflammation.
Biochemical and Physiological Effects:
2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole has various biochemical and physiological effects in the body, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer cells, 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. Inflammatory diseases have also been targeted by 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole due to its ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole in lab experiments include its potential therapeutic applications in various diseases and its ability to target specific enzymes and receptors. However, the limitations of using 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole in lab experiments include its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
Future research on 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole could focus on identifying more specific targets for its therapeutic applications, as well as improving its solubility and reducing its potential toxicity. Additionally, 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole could be studied in combination with other compounds to enhance its therapeutic effects. Overall, 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole has significant potential for the development of new therapies in cancer, inflammation, and neurological disorders.
Métodos De Síntesis
The synthesis of 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole involves several steps, starting with the reaction of 3-methylbenzylamine with paraformaldehyde to form the intermediate 1-(3-methylbenzyl)-2,4,5-trioxopiperazine. This intermediate is then reacted with o-phenylenediamine to form the final product, 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole. The overall yield of this process is around 40%.
Aplicaciones Científicas De Investigación
2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, have also been targeted by 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole due to its anti-inflammatory properties. Additionally, 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole has shown promising results in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(methoxymethyl)-1-[(3-methylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-6-5-7-14(10-13)11-19-16-9-4-3-8-15(16)18-17(19)12-20-2/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHYUHITKZMWDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5764198.png)

![4,4'-[(thioxomethylene)bis(hydrazin-2-yl-1-ylidenemethylylidene)]dibenzoic acid](/img/structure/B5764207.png)
![3,4-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5764214.png)






![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B5764284.png)
![2-(2-isopropylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5764288.png)

![4-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5764321.png)